Ethyl 3,3-diethoxy-2-methylpropanoate

Vue d'ensemble

Description

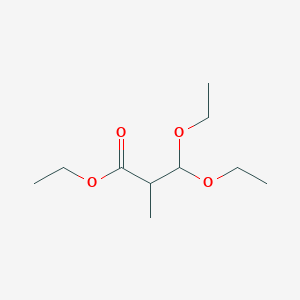

Ethyl 3,3-diethoxy-2-methylpropanoate: is an organic compound with the molecular formula C10H20O4 . It is a colorless liquid with a density of 0.970 g/mL and a boiling point of 253°C . This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3,3-diethoxy-2-methylpropanoate can be synthesized through the acetal reaction of ethyl 2-methyl propionate with ethanol under anhydrous conditions to obtain 3,3-diethoxy-2-methyl propionaldehyde. This intermediate is then esterified with ethanol to produce this compound .

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route as described above, but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 3,3-diethoxy-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 3,3-diethoxy-2-methylpropanoate serves as a synthetic intermediate in the production of various pharmaceuticals. Its derivatives have shown potential in drug formulation due to their ability to modify pharmacokinetic properties and enhance bioavailability.

Case Study: Synthesis of Anticancer Agents

Research indicates that derivatives of this compound can be utilized to synthesize novel anticancer agents. For instance, the compound has been employed in the synthesis of specific coumarin derivatives that exhibit significant cytotoxic activity against cancer cell lines .

Agrochemical Applications

The compound is also recognized for its utility in agrochemicals, particularly as a precursor for herbicides and pesticides. Its ability to undergo various chemical transformations makes it valuable in creating effective agrochemical agents.

Example: Herbicide Development

This compound has been used as a building block for developing herbicides that target specific plant metabolic pathways, thereby reducing crop damage while effectively controlling weed populations .

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile reagent for synthesizing complex organic molecules. Its reactivity allows chemists to create various functional groups through esterification and other reactions.

Application: Synthesis of Functionalized Compounds

The compound has been involved in reactions leading to the formation of functionalized compounds such as alcohols and acids. For example, it can be transformed into corresponding acids via hydrolysis, which can further participate in condensation reactions to form larger molecular structures .

Flavor and Fragrance Industry

Due to its pleasant aroma, this compound finds applications in the flavor and fragrance industry. It is used as a flavoring agent in food products and as a scent component in perfumes.

Summary

This compound is a valuable compound with diverse applications across several industries:

- Pharmaceuticals : Used as an intermediate for synthesizing drugs.

- Agrochemicals : Serves as a precursor for herbicides and pesticides.

- Organic Synthesis : Acts as a reagent for creating complex organic molecules.

- Flavor and Fragrance : Employed as a flavoring agent and scent component.

Mécanisme D'action

The mechanism of action of ethyl 3,3-diethoxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

- Ethyl 3,3-diethoxypropanoate

- Ethyl 2-methylpropanoate

- 3,3-diethoxy-2-methylpropionaldehyde

Comparison: Ethyl 3,3-diethoxy-2-methylpropanoate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Compared to similar compounds, it has distinct reactivity and properties that make it valuable in scientific research and industrial processes.

Activité Biologique

Ethyl 3,3-diethoxy-2-methylpropanoate, also known as Ethyl 3,3-diethoxypropionate, is an organic compound with the molecular formula and a molecular weight of 190.24 g/mol. This compound has garnered interest due to its potential biological activities, particularly its inhibitory effects on various biological systems. Below is a detailed examination of its biological activity, supported by research findings and case studies.

This compound is synthesized through the reaction of diethyl malonate and chloroacetic acid in the presence of a base catalyst. The resulting product is a clear, colorless liquid that has been characterized for various applications in chemical synthesis and biological studies .

Biological Activity

1. Inhibition of Cytochrome c Oxidase:

Research has demonstrated that this compound acts as an effective inhibitor of mitochondrial cytochrome c oxidase in vitro. This enzyme plays a critical role in the electron transport chain, and its inhibition can lead to decreased ATP production in cells .

2. Antimicrobial Activity:

The compound has shown inhibitory effects against quinoline derivatives such as erythromycin and tetracycline, both of which are vital for bacterial DNA synthesis. This suggests a potential application in combating bacterial infections .

3. Interaction with β-Unsaturated Aldehydes:

this compound also inhibits β-unsaturated aldehydes and allylation reactions, indicating its utility in various organic synthesis applications as well as potential implications in metabolic pathways involving these compounds .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Mitochondrial Function

In vitro studies have shown that this compound significantly reduces mitochondrial respiration rates when cytochrome c oxidase is inhibited. This was evidenced by measuring oxygen consumption rates in isolated mitochondria treated with varying concentrations of the compound.

Case Study 2: Antibacterial Testing

A series of tests against common bacterial strains (e.g., E. coli and S. aureus) revealed that this compound exhibits dose-dependent antimicrobial activity. Minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at concentrations lower than those required for traditional antibiotics like tetracycline.

Propriétés

IUPAC Name |

ethyl 3,3-diethoxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4/c1-5-12-9(11)8(4)10(13-6-2)14-7-3/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPLJDFJJDEKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C)C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292229 | |

| Record name | ethyl 3,3-diethoxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36056-90-3 | |

| Record name | NSC81012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3,3-diethoxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.